Diethylcarbamazine

概要

説明

Diethylcarbamazine is an anthelmintic drug used to treat filarial infections like Wuchereria bancrofti and Loa loa . It is a synthetic organic compound which is highly specific for several parasites .

Synthesis Analysis

Diethylcarbamazine is synthesized through the reaction of diethylamine with carbamoyl chloride . A novel titrimetric method for analysis of Diethylcarbamazine citrate in medicated salt has been developed .

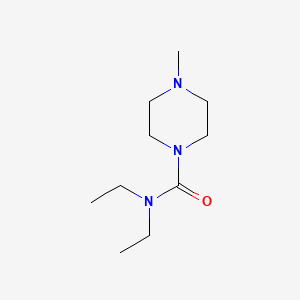

Molecular Structure Analysis

The molecular formula of Diethylcarbamazine is C10H21N3O . The molecular weight is 199.29324 g/mol . The structure includes a total of 35 bonds, with 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 urea (-thio) derivative, and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

A liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method was developed and validated for simultaneous quantitation of Diethylcarbamazine . No study found evidence of clinically significant drug-drug interactions likely to impact safety or efficacy .

Physical And Chemical Properties Analysis

Diethylcarbamazine has a molecular weight of 199.30 . The percent composition is C 60.27%, H 10.62%, N 21.08%, O 8.03% .

科学的研究の応用

Elimination of Lymphatic Filariasis

DEC is widely used in mass drug administration programs for the elimination of lymphatic filariasis (LF), a debilitating tropical disease. It is often combined with albendazole to enhance efficacy. A study in Kenya showed that preventive chemotherapy with DEC and albendazole is a core strategy to eliminate LF, with a large-scale safety surveillance study indicating a significant reduction in disease incidence .

Treatment of Allergic Rhinitis

Research has indicated that DEC is effective in treating allergic rhinitis. A double-blind randomized controlled trial compared the efficacy of DEC with montelukast and levocetirizine, showing that DEC provided better control of symptoms and was more cost-effective. Patients treated with DEC showed a decrease in absolute eosinophil count and serum total IgE levels .

作用機序

Target of Action

Diethylcarbamazine is an anthelmintic drug that is highly specific for several parasites . It is primarily used to treat filarial infections like Wuchereria bancrofti and Loa loa . The primary targets of Diethylcarbamazine are the microfilariae of these parasites .

Mode of Action

The mechanism of action of Diethylcarbamazine is thought to involve sensitizing the microfilariae to phagocytosis . One study showed that Diethylcarbamazine’s activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .

Biochemical Pathways

Diethylcarbamazine is an inhibitor of arachidonic acid metabolism in microfilariae . This makes the microfilariae more susceptible to innate immune attack . It has been confirmed that the arachidonic acid metabolic pathway plays an important role in Diethylcarbamazine’s mechanism of action in vivo . In addition to its effects on the 5-lipoxygenase pathway, it targets the cyclooxygenase pathway and COX-1 .

Pharmacokinetics

Diethylcarbamazine is absorbed almost completely by the oral route, reaching the maximum concentration 2–3 h after administration in a fed state . Diethylcarbamazine tablets should preferably be administered after meals . The plasma half-life is generally 6–12 hours . It is widely distributed throughout all body compartments, except adipose tissue . The metabolite of Diethylcarbamazine is diethylcarbamazine N-oxide , and it is excreted through urine and feces .

Result of Action

The result of Diethylcarbamazine’s action is the increased susceptibility of the microfilariae to the body’s innate immune attack .

Action Environment

The efficacy of Diethylcarbamazine can be influenced by environmental factors such as the patient’s diet. As mentioned earlier, Diethylcarbamazine tablets should preferably be administered after meals to enhance absorption . Furthermore, the drug is contraindicated in patients who may have onchocerciasis, due to the risk of the Mazzotti reaction .

Safety and Hazards

将来の方向性

Diethylcarbamazine is not commercially available in the United States but can be acquired from the Centers for Disease Control and Prevention . It is indicated for the treatment of people with certain filarial diseases, including lymphatic filariasis caused by infection with Wuchereria bancrofti, Brugia malayi, or Brugia timori .

Relevant Papers

A total of 58 potentially relevant studies were identified . Of these, 7 studies were relevant to the research question and met the inclusion criteria . Three papers analyzed pharmacokinetic and pharmacodynamic interactions . No study found evidence of clinically significant drug-drug interactions likely to impact safety or efficacy .

特性

IUPAC Name |

N,N-diethyl-4-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKMWOKWVGPNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1642-54-2 (citrate (1:1)), 5348-97-0 (mono-hydrochloride) | |

| Record name | Diethylcarbamazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022928 | |

| Record name | Diethylcarbamazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.36e+02 g/L | |

| Record name | Diethylcarbamazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of diethylcarbamazine is thought to involve sensitizing the microfilariae to phagocytosis. One study showed that diethylcarbamazine's activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway. It confirmed the important role of the arachidonic acid metabolic pathway in diethylcarbamazine's mechanism of action in vivo and showes that in addition to its effects on the 5-lipoxygenase pathway, it targets the cyclooxygenase pathway and COX-1. | |

| Record name | Diethylcarbamazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Diethylcarbamazine | |

CAS RN |

90-89-1 | |

| Record name | Diethylcarbamazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylcarbamazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylcarbamazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylcarbamazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylcarbamazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLCARBAMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V867Q8X3ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150-155, 48 °C | |

| Record name | Diethylcarbamazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DEC affect calcium signaling in Brugia malayi muscles?

A1: DEC interacts with the transient receptor potential channel, C classification (TRPC) ortholog receptor TRP-2 in Brugia malayi muscles. This interaction promotes calcium ion (Ca2+) entry into the muscle cells, leading to muscle contraction and potentially contributing to paralysis. []

Q2: Does DEC have any synergistic effects with other anthelmintics?

A2: Yes, DEC demonstrates synergistic effects with emodepside, an anthelmintic drug. Emodepside is thought to target Slopoke (SLO-1) Ca2+-activated potassium (K+) channels. When combined with DEC, emodepside potentiates the DEC-induced Ca2+ signal in Brugia malayi muscles, leading to enhanced inhibition of motility. []

Q3: What is the molecular formula and weight of diethylcarbamazine?

A3: Diethylcarbamazine has the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol.

Q4: Does the packaging material influence the stability of DEC tablets?

A4: Yes, packaging plays a crucial role in maintaining DEC stability. A study indicated that aluminum strips with polyethylene lining are the most appropriate packaging material to ensure the stability of DEC 50 mg tablets throughout their shelf life. []

Q5: How is DEC absorbed and distributed in the body?

A5: DEC is rapidly absorbed following oral administration. [] It is then widely distributed throughout the body, including saliva. Studies have shown a strong correlation between DEC concentrations in plasma and saliva, suggesting that saliva concentrations could be used to monitor drug therapy. []

Q6: How is DEC eliminated from the body?

A6: DEC is primarily metabolized in the liver and excreted in the urine. Activated charcoal has been shown to reduce the absorption and urinary excretion of DEC by adsorbing it in the gastrointestinal tract. []

Q7: What is the efficacy of combination therapy with DEC?

A7: Combination therapies involving DEC often demonstrate superior efficacy compared to single-drug treatments. For instance, a combination of DEC and albendazole was found to be more effective at clearing Brugia malayi microfilariae than either drug alone. [] Similarly, annual mass treatment with DEC plus ivermectin resulted in a greater reduction in microfilariae-positive infections compared to DEC alone in a study conducted in Papua New Guinea. []

Q8: Is there evidence of resistance to DEC in filarial parasites?

A8: While widespread resistance to DEC has not been widely reported, the potential for its development exists. Continuous monitoring for resistance is crucial to ensure the long-term effectiveness of DEC-based treatment strategies.

Q9: What are some common adverse reactions associated with DEC treatment?

A9: DEC treatment can cause adverse reactions, particularly in individuals infected with filarial parasites. These reactions, often termed Mazzotti reactions, can manifest as fever, headache, dizziness, skin reactions, and gastrointestinal complications. [, , , , ] The severity of these reactions can vary depending on the filarial species involved, with infections of Onchocerca volvulus often associated with more severe reactions. []

Q10: Can DEC administration lead to changes in blood parameters?

A10: Yes, DEC administration has been associated with a profound decrease in circulating eosinophils, reaching their lowest levels just before or during the onset of clinical and physiological changes associated with the Mazzotti reaction. []

Q11: Are there any novel drug delivery systems being explored for DEC?

A11: Researchers are exploring the development of orodispersible tablets of DEC to enhance patient compliance, particularly among pediatric and geriatric populations who may have difficulty swallowing conventional tablets. [, ]

Q12: What analytical techniques are commonly employed for the quantification of DEC?

A12: Several analytical methods are utilized for quantifying DEC, including spectrophotometry [, ] and high-performance liquid chromatography (HPLC). [, , ] These methods are essential for quality control and assurance during drug development, manufacturing, and distribution.

Q13: Have analytical methods for DEC been validated?

A13: Yes, validated RP-HPLC methods have been developed for the simultaneous estimation of DEC with other drugs like cetirizine hydrochloride and chlorpheniramine maleate in pharmaceutical formulations. These methods demonstrate good accuracy, precision, and linearity, making them suitable for routine analysis. [, ]

Q14: When was DEC first discovered as an antifilarial agent?

A14: DEC was first identified as an effective antifilarial agent in 1947. [] Its introduction marked a significant milestone in the fight against filariasis, offering a valuable tool for controlling these debilitating parasitic infections.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。